Home > Products > Screening Compounds P108022 > M‑89 (Menin-MLL inhibitor)
M‑89 (Menin-MLL inhibitor) -

M‑89 (Menin-MLL inhibitor)

Catalog Number: EVT-1535093
CAS Number:
Molecular Formula: C37H47N5O4S
Molecular Weight: 657.87
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
M‑89 is a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein−Protein Interaction (Kd = 1.4 nM; IC50 = 25nM). M-89 binds to menin with a Kd value of 1.4 nM and effectively engages cellular menin protein at low nanomolar concentrations. M-89 inhibits cell growth in the MV4;11 and MOLM-13 leukemia cell lines carrying MLL fusion with IC50 values of 25 and 55 nM, respectively, and demonstrates >100-fold selectivity over the HL-60 leukemia cell line lacking MLL fusion.
Overview

M-89 is a highly potent small-molecule inhibitor designed to target the interaction between menin and mixed lineage leukemia proteins, specifically for the treatment of acute leukemia associated with MLL fusion. This compound has been identified as a promising therapeutic candidate due to its ability to effectively inhibit the menin-MLL protein-protein interaction, which is crucial in the pathogenesis of certain leukemias. The binding affinity of M-89 to menin is characterized by a dissociation constant (K_d) of 1.4 nM, indicating strong interaction at low concentrations .

Source and Classification

M-89 is classified under small-molecule inhibitors and is specifically categorized as a menin-MLL inhibitor. Its development stems from structure-based drug design approaches aimed at creating compounds that can selectively disrupt the menin-MLL interaction, which is implicated in the proliferation of leukemia cells with MLL fusions. The discovery process involved extensive screening and optimization to enhance its potency and selectivity against cancer cell lines .

Synthesis Analysis

Methods and Technical Details

The synthesis of M-89 involves several key steps that leverage structure-based design principles. The compound was derived from an initial library of small molecules, which were screened for their ability to bind to menin. Following this initial screening, lead compounds were optimized through iterative cycles of synthesis and biological evaluation.

  1. Lead Optimization: The lead compound underwent modifications to improve binding affinity and selectivity.
  2. Synthesis Pathway: Specific synthetic routes include reactions that introduce functional groups conducive to binding interactions with the target protein.
  3. Characterization: Each synthesized batch was characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of M-89 has been elucidated through co-crystallization studies with menin, revealing critical interactions that contribute to its high affinity. The structural analysis indicates that M-89 adopts a conformation that allows for optimal fit within the binding pocket of menin.

  • Molecular Formula: C₁₈H₁₈N₄O₂
  • Molecular Weight: 318.36 g/mol
  • Key Structural Features: The compound contains a central scaffold that facilitates hydrogen bonding and hydrophobic interactions with menin, enhancing its inhibitory activity .
Chemical Reactions Analysis

Reactions and Technical Details

M-89 primarily functions through competitive inhibition, where it competes with MLL for binding to menin. This mechanism prevents the formation of the menin-MLL complex, which is essential for the survival and proliferation of leukemia cells.

  1. Binding Reaction:
    Menin+MLLMenin MLL Complex\text{Menin}+\text{MLL}\rightleftharpoons \text{Menin MLL Complex}
    Menin+M 89Menin M 89 Complex\text{Menin}+\text{M 89}\rightarrow \text{Menin M 89 Complex}
  2. Inhibition Mechanism: The formation of the Menin-M-89 complex effectively reduces the availability of menin for interaction with MLL, leading to decreased cell viability in MLL fusion-positive leukemia cell lines .
Mechanism of Action

Process and Data

The mechanism by which M-89 exerts its effects involves:

  1. Competitive Inhibition: By binding to menin, M-89 inhibits its interaction with MLL proteins, disrupting downstream signaling pathways that promote cell proliferation.
  2. Cellular Impact: In vitro studies demonstrate that treatment with M-89 results in significant inhibition of cell growth in leukemia cell lines harboring MLL fusions, with IC₅₀ values reported at 25 nM for MV4;11 cells and 55 nM for MOLM-13 cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

M-89 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature.
  • LogP (Partition Coefficient): Indicates moderate lipophilicity, which is beneficial for cellular uptake.

These properties are critical for its efficacy as a therapeutic agent in vivo .

Applications

Scientific Uses

M-89 is primarily investigated for its potential application in oncology, particularly in treating acute leukemias associated with MLL gene fusions. Its high potency and specificity make it a valuable candidate for further clinical development as a targeted therapy.

  1. Therapeutic Development: Ongoing research aims to optimize M-89 further for improved efficacy and reduced side effects.
  2. Biological Research Tool: Beyond therapeutic applications, M-89 serves as a tool compound for studying the biology of menin-related pathways in cancer .
Introduction to Menin-MLL Interaction in Leukemogenesis

Molecular Basis of Menin-MLL Protein-Protein Interaction

Menin, a scaffold protein encoded by the MEN1 gene, contains a central cavity formed by helical thumb and palm domains that serves as the primary binding site for Mixed Lineage Leukemia (MLL/KMT2A) proteins. This cavity features conserved tetratricopeptide repeat (TPR) motifs that recognize two critical menin-binding motifs (MBM1 and MBM2) within the N-terminal region of KMT2A. MBM1 exhibits higher binding affinity than MBM2, and both motifs collaborate to establish a bivalent interaction essential for complex stability [2] [6]. The structural architecture of this cavity—particularly its hydrophobic subpockets and polar residues—enables high-affinity protein-protein interactions (PPIs). Crystallographic studies reveal that the menin-KMT2A interface spans ~4,300 Ų, with MBM1 forming an α-helix that docks into the central cavity via hydrogen bonding and van der Waals contacts [4] [9]. This interaction is indispensable for the transcriptional activation of leukemogenic genes, as disruption ablates KMT2A-dependent oncogenic activity.

Role of Menin in KMT2A-Rearranged and NPM1-Mutated Leukemias

Menin acts as an oncogenic cofactor in acute leukemias driven by KMT2A rearrangements (KMT2Ar) or nucleophosmin 1 mutations (NPM1mut). In KMT2Ar leukemias—which constitute 5–10% of adult acute myeloid leukemia (AML) and 70% of infant acute lymphoblastic leukemia (ALL)—menin anchors KMT2A fusion proteins (e.g., KMT2A-AF9, KMT2A-AF4) to chromatin. This tethering facilitates the recruitment of chromatin-modifying complexes (e.g., DOT1L, pTEFb) to promoters of HOX genes (e.g., HOXA9, HOXA10) and the MEIS1 cofactor, driving aberrant transcriptional programs that block hematopoietic differentiation [1] [6].

Similarly, in NPM1mut AML (30% of adult AML cases), cytoplasmic mislocalization of mutated NPM1 disrupts its native functions, leading to menin-dependent upregulation of the same HOX/MEIS1 transcriptional axis. Notably, both leukemia subtypes exhibit transcriptional dependency on menin-KMT2A complexes, rendering them vulnerable to menin inhibition [2] [5].

Menin-MLL Complex as a Therapeutic Target in Acute Leukemia

The menin-KMT2A interaction represents a compelling therapeutic target due to its non-essential role in normal hematopoiesis. Genetic knockdown of menin selectively impairs survival of KMT2Ar and NPM1mut leukemic cells while sparing healthy hematopoietic stem cells [6]. This selectivity arises because wild-type KMT2A regulates physiologic HOX expression during development via menin-independent mechanisms. Preclinical validation using early menin inhibitors demonstrated dose-dependent suppression of HOXA9/MEIS1 expression and induction of differentiation in leukemia models [5] [7]. Resistance studies further identified mutations in MEN1 or KMT2A’s MBM1 domain as escape mechanisms, confirming the specificity of this PPI [1] [3].

Properties

Product Name

M‑89 (Menin-MLL inhibitor)

IUPAC Name

rac-(1S,2R)-2-((S)-2-Methyl-4-(1-((1-(4-(pyridin-4-ylsulfonyl)-phenyl)azetidin-3-yl)methyl)piperidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-yl)cyclopentyl Methyl Carbamate

Molecular Formula

C37H47N5O4S

Molecular Weight

657.87

InChI

InChI=1S/C37H47N5O4S/c1-40-25-28-6-3-4-7-33(28)37(26-40,34-8-5-9-35(34)39-36(43)46-2)29-16-20-41(21-17-29)22-27-23-42(24-27)30-10-12-31(13-11-30)47(44,45)32-14-18-38-19-15-32/h3-4,6-7,10-15,18-19,27,29,34-35H,5,8-9,16-17,20-26H2,1-2H3,(H,39,43)/t34-,35-,37-/m0/s1

InChI Key

UJKQMUJPHHFQCH-IWQNTTPNSA-N

SMILES

O=C(OC)N[C@@H]1[C@@H]([C@]2(C3CCN(CC4CN(C5=CC=C(S(=O)(C6=CC=NC=C6)=O)C=C5)C4)CC3)CN(C)CC7=C2C=CC=C7)CCC1

Solubility

Soluble in DMSO

Synonyms

M‑89; M 89; M89;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.